molecular formula C12H13NO3 B7966330 ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate

ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate

Cat. No.: B7966330
M. Wt: 219.24 g/mol
InChI Key: GFJMOYTZIJUOSJ-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethyl ester group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(hydroxymethyl)-1H-indole-5-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-1H-indole-5-carboxylic acid.

    Reduction: 3-(hydroxymethyl)-1H-indole-5-methanol.

    Substitution: 3-(hydroxymethyl)-1H-indole-5-nitrocarboxylate.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of indole-based natural products and their biological activities.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

    3-(hydroxymethyl)-1H-indole-5-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

    Ethyl 1H-indole-5-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.

    3-(hydroxymethyl)-1H-indole-2-carboxylate: The carboxylate group is at a different position, affecting its reactivity and biological activity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of indole chemistry.

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-6,13-14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJMOYTZIJUOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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